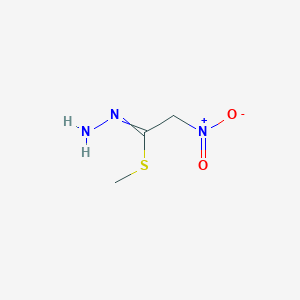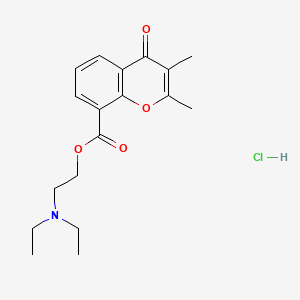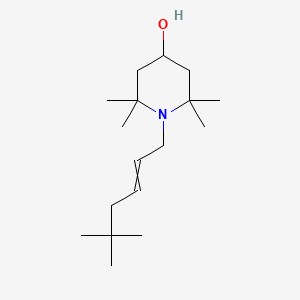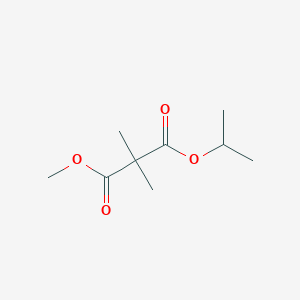![molecular formula C5H4O2 B14461641 6-Oxabicyclo[3.1.0]hex-3-en-2-one CAS No. 68781-88-4](/img/structure/B14461641.png)
6-Oxabicyclo[3.1.0]hex-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Oxabicyclo[3.1.0]hex-3-en-2-one is a chemical compound with the molecular formula C5H4O2. It is characterized by a bicyclic structure containing an oxygen atom and a double bond. This compound is of interest due to its unique structural features and reactivity, making it a valuable intermediate in organic synthesis and various scientific research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 6-Oxabicyclo[3.1.0]hex-3-en-2-one involves the ozonolysis of (1R,cis)-4,7,7-trimethyl-3-oxabicyclo[4.1.0]hept-4-en-2-one. This reaction is highly sensitive to the solvent and reductant used. The maximum yield is achieved with ozonolysis at -5°C in alcohols . Another method involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst and blue LED irradiation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
6-Oxabicyclo[3.1.0]hex-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can yield different isomers of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the positions adjacent to the oxygen atom
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as ozone and hydrogen peroxide.
Reducing agents: Such as zinc-acetic acid and tributyltin hydride.
Substitution reagents: Such as halogens and nucleophiles
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, ozonolysis can yield 4-hydroxy-6,6-dimethyl-3-oxabicyclo[3.1.0]hex-2-one, while reduction can produce different isomers of 6-bromo-3-oxabicyclo[3.1.0]hexane .
Aplicaciones Científicas De Investigación
6-Oxabicyclo[3.1.0]hex-3-en-2-one has several scientific research applications, including:
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Oxabicyclo[3.1.0]hex-3-en-2-one involves its interaction with molecular targets and pathways in biological systems. The compound’s bicyclic structure allows it to interact with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
6-Oxabicyclo[3.1.0]hexane: A similar compound with a saturated bicyclic structure.
6-Oxabicyclo[3.1.0]hexane-2-undecanoic acid methyl ester: A derivative with an extended carbon chain and ester functional group
Uniqueness
6-Oxabicyclo[3.1.0]hex-3-en-2-one is unique due to its unsaturated bicyclic structure, which imparts distinct reactivity and properties compared to its saturated analogs. This uniqueness makes it valuable in various synthetic and research applications .
Propiedades
IUPAC Name |
6-oxabicyclo[3.1.0]hex-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O2/c6-3-1-2-4-5(3)7-4/h1-2,4-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJAJFCHSYNWOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C2C1O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10532140 |
Source


|
| Record name | 6-Oxabicyclo[3.1.0]hex-3-en-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10532140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68781-88-4 |
Source


|
| Record name | 6-Oxabicyclo[3.1.0]hex-3-en-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10532140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1,3-Diazabicyclo[1.1.1]pentane](/img/structure/B14461564.png)



![1-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}hexan-1-one](/img/structure/B14461588.png)


![4-Methoxybicyclo[5.2.0]nona-1,4,6-trien-3-one](/img/structure/B14461603.png)
![2-[(Cyanomethoxy)imino]-3-oxobutanamide](/img/structure/B14461605.png)

![3-[1-(Ethoxycarbonyl)-2-oxocyclododecyl]propanoic acid](/img/structure/B14461611.png)

![3-Methyl-3-[1-(trimethylsilyl)ethenyl]cyclohexan-1-one](/img/structure/B14461625.png)

